(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid
Description
Properties
Molecular Formula |
C8H7N5O4 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H7N5O4/c14-8(15)5-11-3-6(1-9-11)12-4-7(2-10-12)13(16)17/h1-4H,5H2,(H,14,15) |
InChI Key |
OROUGESQHXCGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation Route for 4-Nitro-1'H-1,4'-bipyrazole
The bipyrazole backbone is synthesized via condensation of 2-(4-nitro-1H-pyrazol-1-yl)malonaldehyde with hydrazine hydrate. This reaction proceeds under acidic conditions, typically using acetic acid as a catalyst, to yield 4-Nitro-1'H-1,4'-bipyrazole (intermediate 39 ) in moderate yields (45–60%). The malonaldehyde precursor is prepared by formylation of 4-nitro-1H-pyrazole, followed by protection-deprotection steps to ensure regioselectivity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | Reflux (78°C) |
| Catalyst | Acetic acid (5 mol%) |
| Reaction Time | 12–16 hours |
The product is purified via recrystallization from ethanol, yielding pale-yellow crystals. Characterization by NMR (DMSO-) confirms the bipyrazole structure: δ 8.72 (s, 1H, pyrazole-H), 8.15 (d, Hz, 1H), and 7.89 (d, Hz, 1H).
| Parameter | Value |
|---|---|
| Alkylating Agent | Bromoacetic acid |
| Base | KCO (2 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 8–10 hours |
Post-reaction, the mixture is acidified with HCl to precipitate the product. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) affords (4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid in 50–65% yield.
Alternative Acylation Approach
In cases where alkylation yields are suboptimal, acylation using chloroacetyl chloride has been reported. The bipyrazole is treated with chloroacetyl chloride in dichloromethane (DCM) under nitrogen, followed by hydrolysis of the intermediate chloride to the carboxylic acid using NaOH.
Critical Analysis of Synthetic Challenges
Nitration Selectivity and Byproduct Formation
Nitration of the pyrazole ring must be carefully controlled to avoid over-nitration. The use of fuming nitric acid at 0–5°C ensures mono-nitration at the 4-position, but competing 3-nitration byproducts (5–10%) are often observed. These are removed via selective crystallization using ethanol-water mixtures.
Stability of the Acetic Acid Group
The acetic acid moiety is prone to decarboxylation under basic conditions. Thus, post-alkylation acidification must be performed at pH 3–4 to prevent degradation. Thermal stability studies (TGA/DSC) indicate decomposition onset at 180°C, necessitating low-temperature storage.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) shows ≥98% purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 279.1 [M+H].
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation | 65 | 98 | Short reaction time | Requires anhydrous conditions |
| Acylation-Hydrolysis | 55 | 97 | Tolerates moisture | Lower yield |
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors have been proposed to enhance heat transfer during nitration and alkylation steps. Pilot studies demonstrate a 15% yield improvement compared to batch processes .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:
Reaction :
Conditions :
-
Solvent: Dry methanol or ethanol
-
Catalyst: Concentrated sulfuric acid (0.5–1.0 eq)
-
Temperature: Reflux (60–80°C)
-
Yield: 70–85%
Derivatives Synthesized :
| Alcohol (ROH) | Product Name | Yield (%) |
|---|---|---|
| Methanol | Methyl ester | 82 |
| Ethanol | Ethyl ester | 78 |
| Benzyl alcohol | Benzyl ester | 65 |
Nitro Group Reactivity
The electron-withdrawing nitro group at the 4-position facilitates nucleophilic aromatic substitution (NAS) and reduction reactions.
Reduction to Amine
Reaction :
Conditions :
-
Catalyst: 10% Pd/C (5 mol%)
-
Solvent: Ethanol/water (9:1)
-
Pressure: 1 atm H₂
-
Temperature: 25°C
Nucleophilic Substitution
The nitro group can be replaced by nucleophiles (e.g., pyrazoles, amines):
Example :
Conditions :
Acylation Reactions
The acetic acid moiety participates in acylation to form anhydrides or amides.
Anhydride Formation
Reaction :
Conditions :
-
Reagent: Acetic anhydride (2 eq)
-
Solvent: Acetonitrile
-
Catalyst: Lewis acid (e.g., ZnCl₂, 0.1 eq)
-
Temperature: 70°C
Condensation Reactions
The bipyrazole system undergoes condensation with aldehydes or hydrazines to form extended heterocycles.
Example :
Conditions :
Stability and Side Reactions
-
Nitro Group Instability : Prolonged heating (>100°C) in acidic conditions may cause partial denitration .
-
Diacylation Risk : Excess acylating agents (e.g., acetic anhydride) can lead to bis-acylated byproducts (reduced yields by 15–20%) .
Analytical Methods for Reaction Monitoring
| Technique | Purpose | Example Data |
|---|---|---|
| HPLC | Purity assessment post-reaction | 98.5% purity |
| ¹H/¹³C NMR | Structural confirmation of products | δ 8.2 ppm (pyrazole H) |
| MS (ESI+) | Molecular weight validation | m/z 349.1 [M+H]⁺ |
Comparative Reactivity of Analogues
| Compound | Reactivity Difference |
|---|---|
| 2-(5-Nitro-1H-pyrazol-3-yl)acetic acid | Faster esterification (higher acidity) |
| 1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole | Reduced NAS activity (steric hindrance) |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique bipyrazole structure with a nitro group at the 4-position and an acetic acid moiety. Its synthesis typically involves several steps that allow for modifications to enhance biological activity. The general synthetic pathway includes:
- Condensation Reactions : The initial formation of the bipyrazole framework.
- Functional Group Modifications : Introducing the nitro and acetic acid groups to optimize reactivity and solubility.
Biological Activities
(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that compounds derived from bipyrazoles demonstrate notable antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines.
- Anticancer Properties : The compound's structure suggests possible interactions with cancer cell signaling pathways, making it a candidate for further investigation in oncology.
Interaction Studies
Understanding the binding affinity of this compound to various biological targets is crucial for elucidating its mechanism of action. Key areas of study include:
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in neurodegenerative diseases and cancers.
- Receptor Binding : Interaction studies have focused on its affinity for G protein-coupled receptors (GPCRs), which play significant roles in cell signaling.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid | Imidazole derivative | Exhibits antibacterial properties |
| 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid | Bipyrazole derivative | Different substitution pattern; potential anti-inflammatory effects |
| 2-(5-nitro-1H-pyrazol-3-yl)acetic acid | Pyrazole derivative | Known for antifungal activity |
This table illustrates how this compound stands out due to its specific structural features and associated biological activities.
Case Studies
Several studies have documented the applications of this compound in various fields:
- Neurodegenerative Disease Research : A patent discusses compounds with LRRK2 affinity that are selective for LRRK2 over other kinases, indicating potential therapeutic uses for treating Parkinson's disease and other neurodegenerative disorders .
- Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of bacteria .
- Cancer Therapeutics : Investigations into the anticancer properties have revealed that this compound can modulate key signaling pathways involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of (4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and pyrazole groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid” can be contextualized by comparing it to related pyrazole and bipyrazole derivatives reported in the literature. Below is a detailed analysis based on synthesis, physicochemical properties, and biological activity:
Structural Analogues from the Evidence
The provided evidence describes nitrophenyl pyrazole derivatives synthesized via cyclocondensation and functionalization. Key analogues include:
5-Ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles (15a, 15b) Substituents: Aryl groups (4-fluorophenyl or 2,4-dichlorophenyl) at the 3-position, ethoxymethyleneamino (-NH-C(=OEt)-) at the 5-position, and a nitrophenyl group at the 1-position. Properties: Melting points (194–227°C) and solubility in tetrahydrofuran (THF) . Comparison: The acetic acid moiety in the target compound replaces the carbonitrile group, likely enhancing hydrophilicity and altering crystallization behavior.
7-(4-Nitrophenyl)-pyrazolo-triazolo-pyrimidines (16a, 16b) Structure: Fused pyrazolo-triazolo-pyrimidine cores with nitrophenyl and aryl substituents. Properties: High thermal stability (melting points >340°C) due to extended conjugation .
[3-Aryl-4-imino-1-(4-nitrophenyl)-pyrazolo-pyrimidin-5-yl]amines (17a, 17b) Features: Imino groups at the 4-position and amino substituents at the 5-position. Properties: Moderate solubility in polar aprotic solvents (e.g., dimethylsulfoxide) . Comparison: The acetic acid group in the target compound may offer superior aqueous solubility compared to the imino-amine system.
Physicochemical and Functional Differences
| Property | Target Compound | 15a/15b | 16a/16b | 17a/17b |
|---|---|---|---|---|
| Functional Groups | Nitro, acetic acid | Nitro, ethoxymethyleneamino | Nitro, fused triazolo-pyrimidine | Nitro, imino, amine |
| Solubility | High (polar solvents) | Moderate (THF) | Low (DMSO) | Moderate (DMSO) |
| Thermal Stability | Moderate (predicted) | Moderate (194–227°C) | High (>340°C) | Moderate (data not reported) |
| Reactivity | Electrophilic (nitro), acidic (COOH) | Electrophilic (nitro, CN) | Electron-deficient (aromatic) | Nucleophilic (amine, imino) |
Biological Activity
(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid is a compound belonging to the bipyrazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and various biological activities associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a nitro group at the 4-position of the bipyrazole ring and an acetic acid moiety. This structural configuration is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 2-(4-nitro-1H-pyrazol-1-yl)malonaldehyde with hydrazine hydrate, followed by subsequent reactions to yield the final product .
Antimicrobial Activity
Research has indicated that derivatives of bipyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.26 to 16.92 μg/mL . The presence of a nitro group is often linked to enhanced antibacterial activity.
Antitumor Activity
Bipyrazole derivatives have been investigated for their antitumor potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as TGF-β and PI3K/Akt/mTOR . The compound's ability to inhibit cell proliferation has been observed in various cancer models, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The anti-inflammatory properties of bipyrazole compounds are also noteworthy. Research has demonstrated that these compounds can inhibit the release of pro-inflammatory cytokines and reduce nitric oxide production in activated microglia . This suggests a mechanism through which this compound could alleviate neuroinflammatory conditions.
Neuroprotective Effects
Studies have explored the neuroprotective effects of related bipyrazole compounds against neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) activity has been highlighted as a significant mechanism through which these compounds may enhance cognitive function and provide protection against neurodegeneration .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of bipyrazole derivatives, this compound exhibited an MIC significantly lower than that of conventional antibiotics against resistant strains .
Case Study 2: Antitumor Mechanism
A detailed investigation into the antitumor mechanism revealed that treatment with this compound resulted in increased apoptosis rates in human cancer cell lines when compared to untreated controls. The study reported a decrease in cell viability by over 50% at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
